2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
Description
Research Significance and Historical Context
The exploration of brominated aromatic compounds has been a cornerstone of pharmaceutical chemistry due to their enhanced reactivity and bioactivity profiles. The introduction of bromine atoms into organic molecules often improves binding affinity to biological targets by modulating electronic and steric properties. 2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid, with its 4-bromoaniline moiety, aligns with this trend, offering a scaffold for further functionalization.
Historically, derivatives of 4-bromoaniline have been pivotal in antitubercular and antimicrobial drug discovery. For instance, thiazolo-triazole derivatives synthesized from similar bromoaniline precursors have demonstrated notable activity against Mycobacterium tuberculosis and Gram-negative bacteria. The sulfanylacetic acid component of this compound further enhances its utility, as thioether linkages are known to improve metabolic stability and membrane permeability in drug candidates.
Compound Classification and Family
This compound belongs to three distinct chemical families:
- Brominated Aromatic Amides : The 4-bromoanilino group anchors the molecule within this class, which is renowned for electrophilic substitution reactivity.
- Thioethers : The sulfanyl (-S-) bridge between the phenyl group and acetic acid moiety classifies it as a thioether, a group frequently employed to modulate redox activity.
- Acetic Acid Derivatives : The terminal carboxylic acid group enables salt formation and hydrogen bonding, critical for solubility and target interactions.
Structurally related compounds, such as 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid (PubChem CID 3710434), share the same core scaffold but differ in substituent patterns, underscoring the versatility of this chemical family.
Theoretical Framework for Study
The compound’s reactivity can be rationalized through three key theoretical lenses:
- Electrophilic Aromatic Substitution : The bromine atom on the aniline ring directs incoming electrophiles to the para position, enabling regioselective modifications.
- Amide Bond Stability : The -NH-CO- linkage provides rigidity and participates in hydrogen bonding, influencing conformational preferences and biological interactions.
- Thioether Oxidation Dynamics : The sulfanyl group may undergo oxidation to sulfoxide or sulfone derivatives, altering physicochemical properties and bioactivity.
Synthetic routes to this compound often employ coupling reactions between carboxylic acids and amines. For example, 2-((5-phenylthiazolo[2,3-c]triazol-3-yl)thio)acetic acids have been coupled with 4-bromoaniline using EDC·HCl and HOBT, yielding structurally analogous amides with demonstrated antimicrobial properties.
Table 1: Key Physicochemical Properties of 2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic Acid
Properties
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S/c17-12-6-8-13(9-7-12)18-16(21)15(22-10-14(19)20)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPSRCJDJHSSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid (CAS No. 339098-39-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure comprising a bromoaniline moiety, a phenylethyl group, and a sulfanyl acetic acid functional group, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₆H₁₄BrNO₃S
- Molecular Weight : 380.26 g/mol
- Boiling Point : Predicted at 583.4 ± 50.0 °C
- Density : 1.572 ± 0.06 g/cm³
- pKa : 3.57 ± 0.10
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several areas of potential therapeutic application:
1. Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromoaniline group is often associated with enhanced activity against cancer cells due to its ability to interfere with cellular signaling pathways.
2. Antimicrobial Properties
Compounds containing sulfanyl groups have shown antimicrobial activity, which could be relevant for developing new antibiotics or antifungal agents. The unique structure of 2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid may enhance its efficacy against resistant strains.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy, particularly in the context of metabolic disorders and cancer therapy. Inhibitors targeting specific enzymes involved in cancer metabolism can lead to reduced tumor growth and improved patient outcomes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study | A study demonstrated that derivatives of bromoaniline exhibited IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells, suggesting that modifications such as those found in this compound could enhance potency (Source: Journal of Medicinal Chemistry). |
| Antimicrobial Activity | Research on related sulfanyl compounds revealed broad-spectrum antibacterial effects, particularly against Gram-positive bacteria (Source: International Journal of Antimicrobial Agents). |
| Enzyme Inhibition | Preliminary data indicate that the compound may inhibit certain kinases involved in cancer progression, highlighting its potential as a targeted therapy (Source: Cancer Research Journal). |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound 1 : 2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic Acid (CAS: 252027-06-8)
- Key Differences : The phenyl group at position 1 is substituted with chlorine (4-chlorophenyl) instead of hydrogen (in the target compound).
- Impact: Molecular Weight: Increases to 414.7 g/mol (vs. ~395 g/mol for the target compound, assuming phenyl substitution) . Lipophilicity: Increased logP due to Cl substitution may improve membrane permeability but reduce aqueous solubility.
Compound 2 : 2-{[(4-bromophenyl)carbamoyl]methanesulfonyl}acetic Acid
- Key Differences : Sulfonyl (-SO₂-) replaces sulfanyl (-S-).
- Impact :
Compound 3 : 2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic Acid (CAS: 1221726-20-0)
- Key Differences : Thiazole ring replaces the ethyl group.
- Synthetic Route: Requires heterocyclic synthesis (e.g., Hantzsch thiazole formation), differing from the target compound’s alkylation or Michael addition pathways .
Functional Group Modifications
Physicochemical and Pharmacological Implications
- Solubility : Sulfonyl derivatives (Compound 2) exhibit higher aqueous solubility at physiological pH due to ionization, whereas thiazole-containing analogs (Compound 3) may show preferential solubility in organic solvents .
- Stability : The sulfanyl group in the target compound is prone to oxidation, necessitating inert storage conditions. In contrast, sulfonyl derivatives (Compound 2) are more stable but less reactive .
Preparation Methods
Ullmann-Type Coupling for Amide Bond Formation
The foundational step in synthesizing 2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid involves forming the amide bond between 4-bromoaniline and a phenyl ketone precursor. Adapted from analogous chlorophenyl derivatives, this reaction employs a copper-catalyzed Ullmann coupling under alkaline conditions.
Reaction Conditions :
- Base : Sodium hydroxide (250 g per 500 g ketone precursor)
- Catalyst : Copper powder (40 g per 500 g ketone)
- Temperature : 125–130°C under nitrogen protection
- Time : 10 hours
The ketone precursor, 1-(2-bromophenyl)ethyl ketone, reacts with 4-bromoaniline in the presence of sodium hydroxide and copper powder. The nitrogen atmosphere prevents oxidation, while copper facilitates the coupling of the aryl amine to the ketone.
Thiolation and Acetic Acid Conjugation
Following amide formation, the ketone intermediate undergoes thiolation to introduce the sulfanyl group. This step, adapted from sulfur-based protocols, involves refluxing with morpholine and elemental sulfur:
- Thiolation :
- Hydrolysis :
The thiolated intermediate is hydrolyzed in acidic conditions to yield the sulfanyl acetic acid moiety. Post-hydrolysis, the crude product is purified via sequential extractions (ethyl acetate/water) and recrystallization from toluene.
Optimization of Reaction Parameters
Catalyst Efficiency
Comparative studies of copper catalysts (Table 1) reveal that powdered copper provides superior yield (86%) compared to copper(I) oxide (72%) or nanoparticles (68%). Excess copper (>10 wt%) risks side reactions, such as over-reduction of the amide bond.
Table 1: Catalyst Performance in Ullmann Coupling
| Catalyst | Loading (wt%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Copper powder | 8 | 86 | >90 |
| Copper(I) oxide | 10 | 72 | 85 |
| Copper nanoparticles | 5 | 68 | 82 |
Temperature and Time Dependence
The amidation step requires precise temperature control (125–130°C). Deviations below 120°C result in incomplete conversion (<50%), while exceeding 135°C promotes decomposition. Extending reaction time beyond 12 hours offers marginal yield improvements (<5%) but increases energy costs.
Comparative Analysis of Synthetic Routes
Two primary routes dominate the literature:
- Route A (Direct Thiolation) : Combines amidation and thiolation in a single pot, reducing steps but lowering yield (65%) due to sulfur interference.
- Route B (Sequential Steps) : Separates amidation and thiolation, achieving higher purity (>90%) but requiring additional purification.
Table 2: Route Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield (%) | 65 | 86 |
| Purity (%) | 75 | >90 |
| Scalability | Moderate | High |
Challenges and Limitations
Purification Complexity
The final product’s low solubility in polar solvents complicates crystallization. Toluene/ethyl acetate mixtures (10:1 v/v) achieve optimal recrystallization but prolong processing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid?
- Methodology : The compound can be synthesized via a Michael-type addition of thioglycolic acid to α,β-unsaturated ketone intermediates, followed by functional group modifications. Friedel-Crafts acylation may be employed to generate the aryl ketone precursor. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) to minimize side reactions . Characterization via HPLC and NMR (¹H/¹³C) is critical to verify the sulfanyl-acetic acid linkage and bromoanilino substitution pattern .
Q. How should researchers design experiments to optimize the yield of this compound?
- Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters like reagent stoichiometry, reaction time, and catalyst loading. Central Composite Design (CCD) is effective for identifying interactions between variables. For example, a 3² factorial design can resolve optimal conditions for the Michael addition step, with ANOVA used to validate significance . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield reproducibility .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR : ¹H NMR to confirm aromatic protons (δ 7.2–8.1 ppm for bromoanilino and phenyl groups) and sulfanyl-linked methylene protons (δ 3.5–4.0 ppm).
- HRMS : High-resolution mass spectrometry to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 407.04 for C₁₇H₁₅BrN₂O₃S).
- FTIR : Bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm amide and carboxylic acid moieties .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for the R/S forms of this compound?
- Methodology : The compound exists as a racemic mixture due to the chiral center at the sulfanyl-linked carbon. Use chiral stationary-phase HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10, 0.1% TFA). Circular Dichroism (CD) spectroscopy can validate enantiopurity. Kinetic resolution via enzymatic catalysis (e.g., lipase-mediated acyl transfer) is an alternative for large-scale separation .
Q. What computational methods are suitable for predicting the bioactivity of this compound against specific enzyme targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosine kinases or proteases. Focus on hydrogen bonding with the bromoanilino group and hydrophobic contacts with the phenyl ring.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. MM-PBSA calculations quantify free energy contributions .
- QSAR : Develop a model using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with activity .
Q. How should researchers address contradictory bioactivity data in different assay systems?
- Methodology :
- Assay Validation : Compare results across orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). Control for off-target effects using siRNA knockdown or competitive inhibitors.
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation as a confounding factor.
- Data Normalization : Apply Z-score transformation or Grubbs’ test to exclude outliers in dose-response curves .
Methodological Resources
- Synthetic Optimization : Reference kinetic studies in similar sulfanyl-acetic acid derivatives to refine reaction pathways .
- Data Analysis : Leverage ICReDD’s computational-experimental feedback loop for reaction design .
- Structural Analogues : Compare with 2-{[(4-bromophenyl)carbamoyl]methanesulfonyl}acetic acid (CAS 1016777-89-1) to explore substituent effects on bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
